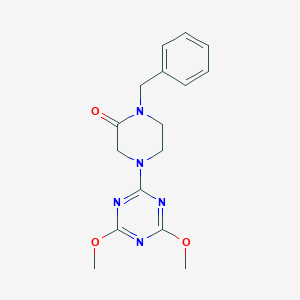![molecular formula C13H20N4O2S2 B6438795 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2548975-77-3](/img/structure/B6438795.png)
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane (hereafter referred to as “cyclo-diazepane”) is a synthetic organic compound composed of a 1,4-diazepane core and a cyclopropanesulfonyl group attached to the 2-position of a pyrimidine ring. Cyclo-diazepane is a versatile compound with a wide range of applications in the fields of chemical synthesis, biochemistry, and pharmacology. Its unique structure and properties make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals.
Applications De Recherche Scientifique
Cyclo-diazepane has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, it has been used as a starting material for the synthesis of novel pharmaceuticals. In organic synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, it has been used to study the structure and function of proteins and enzymes.
Mécanisme D'action
Cyclo-diazepane is an electrophilic compound, which means that it can react with nucleophiles such as amines, alcohols, and thiols. The reaction of cyclo-diazepane with a nucleophile yields a cyclopropanesulfonamide, which can then undergo further reactions depending on the nature of the nucleophile. For example, in the presence of an amine, the cyclopropanesulfonamide can undergo a ring-opening reaction to form a cyclopropanesulfonamide amide.
Biochemical and Physiological Effects
Cyclo-diazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In vivo studies have shown that it can affect the levels of neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory and antineoplastic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The unique structure and properties of cyclo-diazepane make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals. Its low cost and availability make it an ideal starting material for laboratory experiments. However, its reactivity can also be a limitation, as it can react with nucleophiles to form potentially harmful compounds.
Orientations Futures
Future research on cyclo-diazepane could focus on its potential applications in drug discovery and organic synthesis. Studies could be conducted to explore its ability to inhibit the activity of various enzymes and its potential as a building block for the synthesis of complex molecules. Additionally, research could focus on its potential as an anti-inflammatory and antineoplastic agent. Finally, further studies could be conducted to explore its potential interactions with other compounds and its effects on biochemical and physiological processes.
Méthodes De Synthèse
Cyclo-diazepane can be synthesized from the reaction of a diazonium salt with a sulfonyl chloride. The reaction of the diazonium salt with the sulfonyl chloride yields the cyclopropanesulfonyl group, which is then attached to the 2-position of the pyrimidine ring. The reaction is carried out in an inert atmosphere and requires a catalyst such as triethylamine. The reaction is exothermic and can be carried out at room temperature.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-20-13-14-6-5-12(15-13)16-7-2-8-17(10-9-16)21(18,19)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWIHPMIWACBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438726.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)
![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)
![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)
![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)
![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438818.png)